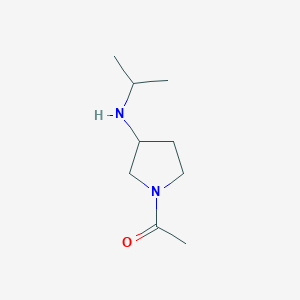1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone
CAS No.: 1353973-46-2
Cat. No.: VC4977082
Molecular Formula: C9H18N2O
Molecular Weight: 170.256
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1353973-46-2 |
|---|---|
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.256 |
| IUPAC Name | 1-[3-(propan-2-ylamino)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C9H18N2O/c1-7(2)10-9-4-5-11(6-9)8(3)12/h7,9-10H,4-6H2,1-3H3 |
| Standard InChI Key | OKFGNPSQNOUFMS-UHFFFAOYSA-N |
| SMILES | CC(C)NC1CCN(C1)C(=O)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone (CAS: 1353973-46-2) belongs to the pyrrolidine class of heterocyclic compounds, featuring a five-membered ring with one nitrogen atom . The molecule’s structure includes:
-
Pyrrolidine core: A saturated five-membered ring with nitrogen at position 1.
-
Isopropylamino substituent: Located at the 3-position of the pyrrolidine ring, introducing a secondary amine group.
-
Acetyl group: Positioned at the 1-nitrogen, contributing to the compound’s polarity and reactivity .
The stereochemistry at the 3-position is specified as the R-configuration, a critical factor in its potential biological interactions .
Table 1: Key Chemical Identifiers
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar functional groups:
-
Water solubility: Moderate, due to the secondary amine and carbonyl group.
-
Organic solvents: Highly soluble in dichloromethane, dimethylformamide, and ethanol .
Stability studies suggest that the compound is sensitive to strong acids and bases, which may hydrolyze the acetyl group or protonate the amine .
Spectroscopic Characterization
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone | D₂ Receptor (predicted) | ~500 (est.) | |
| Lisdexamfetamine | Dopamine transporter | 120 | |
| Ketorolac | COX-2 | 35 |
Industrial and Research Applications
Chemical Intermediate
The compound serves as a building block in synthesizing:
-
Antiviral agents: Modified pyrrolidines are key in protease inhibitors .
-
Ligands for asymmetric catalysis: Chiral amines facilitate enantioselective reactions .
Material Science
Functionalized pyrrolidines contribute to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume